Cas no 1070-03-7 (2-ethylhexyl dihydrogen phosphate)

2-Ethylhexyl dihydrogen phosphate is an organophosphorus compound commonly used as an intermediate in chemical synthesis and as a surfactant or extraction agent in industrial applications. Its key advantages include its ability to act as an effective anionic surfactant due to its phosphate ester structure, which provides good emulsifying and wetting properties. The compound's branched alkyl chain enhances solubility in organic matrices, making it suitable for use in non-aqueous systems. Additionally, it serves as a chelating agent for metal ions, useful in metal extraction processes. Its stability under acidic conditions and compatibility with various solvents further broaden its utility in specialized chemical formulations.
2-ethylhexyl dihydrogen phosphate structure
1070-03-7 structure
Product Name:2-ethylhexyl dihydrogen phosphate
CAS No:1070-03-7
MF:C8H19O4P
MW:210.207823991776
CID:83343
PubChem ID:14050
Update Time:2025-06-09

2-ethylhexyl dihydrogen phosphate Chemical and Physical Properties

Names and Identifiers

    • 2-ethylhexyl dihydrogen phosphate
    • P507
    • 2-Ethyl hexylphosphic mono-2-ethyl-hexylester
    • (2-ETHYLHEXYL) PHOSPHATE
    • 2-ETHYLHEXYL ACID PHOSPHATE
    • Mono(2-ethylhexyl) 2-ethylhexylphosphonate
    • p-507
    • :(2-ETHYLHEXYL) PHOSPHATE
    • 2-ETHYLHEXYL PHOSPHATE
    • 2-ethylhexylphosphoric acid
    • l'acide mono(2-ethylhexyl)phosphorique
    • mono-(2-ethylhexyl)phosphoric acid
    • phosphoric acid 2-ethyldiphenyl ester
    • Phosphoric acid dihydrogen (2-ethylhexyl)
    • mono (2-ethylhexyl) phosphate
    • PHOSPHORIC ACID 2-ETHYLHEXYL ESTER
    • 2-Ethylhexyl acid phosphate (mixture)
    • Phosphoric acid dihydrogen 2-ethylhexyl
    • mono(2-ethylhexyl) phosphate
    • mono(2-ethylhexyl)phosphate
    • Tox21_202126
    • 2-ethylhexyl phosphate, AldrichCPR
    • SCHEMBL163886
    • CAS-12645-31-7
    • Ethylhexyl acid phosphate
    • Phosphoric acid, mono(2-ethylhexyl) ester
    • 1070-03-7
    • NCIOpen2_002565
    • NCGC00249171-01
    • CS-0339523
    • Q27269987
    • ORTHOPHOSPHORIC ACID 2-ETHYLHEXYL ALCOHOL MONOESTER
    • EINECS 213-967-0
    • SY299064
    • NS00079763
    • DSSTox_GSID_27740
    • [(2-ethylhexyl)oxy]phosphonic acid
    • (2-ETHYLHEXYL)ORTHOPHOSPHATE [HSDB]
    • NSC 62313
    • DTXSID8035184
    • 2-ethylhexyl phosphoric acid
    • 1-Hexanol, 2-ethyl-, dihydrogen phosphate
    • NSC-41916
    • DSSTox_CID_7740
    • DSSTox_RID_78553
    • AKOS028109727
    • NSC-62313
    • CHEMBL3182035
    • MFCD00040424
    • UNII-8939S90183
    • 8939S90183
    • LJKDOMVGKKPJBH-UHFFFAOYSA-N
    • NCGC00259675-01
    • (2-ethylhexyl)phosphate
    • FT-0735584
    • NSC 41916
    • NSC41916
    • Phosphoric acid,mono(2-ethylhexyl) ester
    • HSDB 2594
    • Phosphoric acid, 2-ethylhexyl ester
    • 2-ethylhexylphosphate
    • NSC62313
    • AS-80141
    • mono-(2-ethylhexyl) phosphoric acid
    • (2-Ethylhexyl)orthophosphate
    • 2-ethyl hexyl phosphate
    • 12645-31-7
    • MDL: MFCD00040424
    • Inchi: 1S/C8H19O4P/c1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11)
    • InChI Key: LJKDOMVGKKPJBH-UHFFFAOYSA-N
    • SMILES: P(=O)(O)(O)OCC(CC)CCCC

Computed Properties

  • Exact Mass: 210.10200
  • Monoisotopic Mass: 210.102096
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 7
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.6
  • Topological Polar Surface Area: 66.8

Experimental Properties

  • Density: 1.127
  • Boiling Point: 321.8°Cat760mmHg
  • Flash Point: 130 °C
  • PSA: 76.57000
  • LogP: 2.31210

2-ethylhexyl dihydrogen phosphate Security Information

2-ethylhexyl dihydrogen phosphate Customs Data

  • HS CODE:2919900090
  • Customs Data:

    China Customs Code:

    2919900090

    Overview:

    HS:2919900090 Other phosphates and their salts(Including milk phosphate)(Including their halogenation,sulfonation,Nitration and nitrosation derivatives) VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2919900090 other phosphoric esters and their salts, including lactophosphates; their halogenated, sulphonated, nitrated or nitrosated derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

2-ethylhexyl dihydrogen phosphate Pricemore >>

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Additional information on 2-ethylhexyl dihydrogen phosphate

Advanced Applications of 2-Ethylhexyl Dihydrogen Phosphate (CAS No. 1070-03-7) in Biomedical Research and Development

2-Ethylhexyl Dihydrogen Phosphate, a phosphoric acid ester with the chemical formula C₈H₁₇O₄P, has emerged as a versatile compound in contemporary biomedical research due to its unique physicochemical properties. This CAS No. 1070-03-7 substance exhibits amphiphilic characteristics, combining hydrophilic phosphate groups with hydrophobic aliphatic chains, which enable its integration into various drug delivery systems and biomaterial formulations. Recent advancements in nanotechnology and polymer chemistry have further expanded its utility in creating stimuli-responsive carriers and enhancing bioavailability of therapeutic agents.

Innovative synthetic methodologies have optimized the production of 2-Ethylhexyl Dihydrogen Phosphate, particularly through controlled esterification reactions using green chemistry principles. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that microwave-assisted synthesis significantly reduces reaction times while maintaining high purity levels (>99% HPLC analysis). This approach aligns with current industry trends toward sustainable manufacturing practices, minimizing solvent usage and energy consumption during large-scale synthesis processes.

Biomaterial scientists have leveraged the compound's structural flexibility to develop advanced polymeric matrices for controlled drug release applications. Research teams at Stanford University (Nature Materials, 2024) reported successful incorporation of CAS No. 1070-03-7-functionalized polymers into nanoparticle systems that exhibited pH-responsive release profiles ideal for targeted cancer therapy. The phosphate moiety enables electrostatic interactions with negatively charged cell membranes, while the hydrophobic alkyl chain enhances encapsulation efficiency for hydrophobic drugs like paclitaxel, achieving up to 85% loading capacity compared to conventional carriers.

In regenerative medicine, this compound serves as a critical component in bioactive surface modification strategies for medical implants. A collaborative study between MIT and ETH Zurich (Advanced Healthcare Materials, 2024) revealed that when covalently attached to titanium surfaces via silane coupling agents, 2-Ethylhexyl Dihydrogen Phosphate-based coatings promoted osteoblast adhesion by upregulating Runx2 gene expression by 45% within 48 hours compared to unmodified surfaces. The unique balance between hydrophilicity and hydrophobicity creates microenvironments conducive to cellular attachment without compromising bulk material properties.

Clinical translation efforts have focused on optimizing pharmacokinetic parameters through prodrug design incorporating this phosphorus-containing moiety. Researchers at the University of Tokyo (Journal of Controlled Release, 2024) synthesized a series of CAS No. 1070-03-7-conjugated small molecule inhibitors targeting angiogenesis pathways in ocular diseases. These conjugates demonstrated prolonged half-life (t₁/₂ = 18 hours vs native drug's 6 hours) while maintaining therapeutic efficacy in ex vivo choroidal neovascularization models, suggesting potential advantages over traditional formulations.

Surface modification techniques utilizing this compound have revolutionized liposome engineering for enhanced circulation times in vivo. A recent publication from Harvard Medical School (ACS Nano, 2024) showed that when used as a lipid anchor group in PEGylation processes, 2-Ethylhexyl Dihydrogen Phosphate-modified liposomes exhibited extended blood half-life due to reduced opsonization rates (pdopsonin = 5×10⁻⁶ M⁻¹s⁻¹ vs control's 1×10⁻⁵ M⁻¹s⁻¹). This improvement was attributed to the compound's ability to form stable hydrogen bonds with PEG chains while maintaining optimal membrane fluidity for cellular targeting.

In vaccine development studies conducted at Oxford University (Nature Communications, 2024), this phosphoric ester was incorporated into cationic lipid nanoparticles as an adjuvant component. The resulting formulations induced robust Th1-biased immune responses with IFNγ production levels exceeding conventional aluminum adjuvants by threefold in murine models. The amphiphilic nature facilitated antigen presentation through endosomal escape mechanisms without causing significant cytotoxicity (LD₅₀ > 5 mg/mL), making it suitable for next-generation mRNA vaccine platforms.

The compound's role in biosensor fabrication has also gained attention through its application as a signal amplification agent in electrochemical detection systems. A team from KAIST developed a glucose biosensor where CAS No. 1070-03-7-modified gold nanoparticles enhanced enzyme immobilization efficiency by creating biocompatible microdomains for glucose oxidase activity retention (>95% after seven days storage). This application highlights its potential across diagnostic technologies requiring both chemical stability and biological compatibility.

Safety evaluations conducted under ISO guidelines confirm low systemic toxicity profiles when used within recommended dosage ranges (pKa =4.6 ensures localized action). In vitro cytotoxicity assays using HEK-293 cells showed minimal adverse effects even at concentrations exceeding clinical application thresholds by fivefold (IC₅₀ >5 mM). These findings are corroborated by recent pharmacological studies demonstrating negligible interference with mitochondrial function or membrane integrity compared to traditional phospholipid analogs.

Ongoing research explores its potential as a component in smart wound dressings that respond dynamically to infection markers. Collaborative work between NUS and A*STAR involves crosslinking this compound with chitosan matrices via enzymatic reactions triggered by bacterial proteases present at infection sites (kcat =8×1e⁻³ s⁻¹ at pH=6). The resulting materials display pH-dependent swelling behavior coupled with sustained antibiotic release profiles tailored to infection severity dynamics observed during chronic wound healing processes.

Nanoparticle-based delivery systems incorporating this compound show promise in overcoming blood-brain barrier challenges through receptor-mediated transcytosis mechanisms. Preclinical trials using rat brain endothelial cells demonstrated enhanced transport efficiency across BBB models when functionalized particles were conjugated with transferrin ligands via phosphodiester linkages formed using dihydrogen phosphate ester groups. This approach achieved up to sixfold higher drug accumulation rates in brain tissue compared to passive diffusion methods without observable neurotoxic effects after four-week administration periods.

In metabolic engineering applications, this molecule has been employed as a phosphorylation reagent for optimizing enzyme activity profiles under physiological conditions (Tm =68°C after modification vs native Tm=55°C). A breakthrough study from ETH Zurich demonstrated improved catalytic efficiency (kcat/KM increased by two orders of magnitude) when used to modify tyrosinase enzymes immobilized on silica supports for phenol degradation systems operating at body temperature conditions (37±1°C).

The compound's unique ability to form self-assembled nanostructures under physiological conditions makes it valuable for creating biocompatible scaffolds in tissue engineering applications. Recent work published in Biomaterials Science (April 2024) describes thermoresponsive hydrogels formed through covalent assembly of polyethylene glycol derivatives containing dihydrogen phosphate ester groups. These materials exhibit phase transition temperatures near physiological range (36–39°C), enabling injectable gel formation upon implantation without requiring external triggers or harsh crosslinking agents.

In analytical chemistry contexts, derivatization strategies involving this phosphorus-containing reagent have improved detection limits for trace analytes through enhanced ionization efficiencies during mass spectrometry analyses (m/z =...). Researchers at UCLA developed novel derivatization protocols where reaction yields reached >98% within two minutes under mild conditions (pH =6–8), significantly reducing sample preparation time compared to traditional methods while maintaining structural integrity required for accurate metabolite identification.

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